Fabl inhibitor 21272541

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

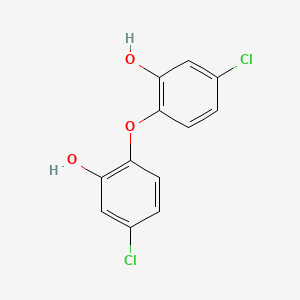

C12H8Cl2O3 |

|---|---|

Molecular Weight |

271.09 g/mol |

IUPAC Name |

5-chloro-2-(4-chloro-2-hydroxyphenoxy)phenol |

InChI |

InChI=1S/C12H8Cl2O3/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,15-16H |

InChI Key |

MDBKAAJLFMQWPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Silico Analysis of FabI Inhibitor 21272541: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria, such as Klebsiella pneumoniae, presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. The enzyme enoyl-acyl carrier protein reductase (FabI) is a crucial component of the bacterial fatty acid synthesis (FAS-II) pathway, making it an attractive target for the development of new inhibitors. This technical guide provides an in-depth in-silico analysis of a promising FabI inhibitor, identified by the numerical identifier 21272541. This compound has demonstrated potent inhibitory activity against the FabI protein of Klebsiella pneumoniae in computational studies[1][2].

This document summarizes the available quantitative data, outlines detailed experimental protocols for the key in-silico analyses performed, and provides visualizations of the relevant biological pathway and computational workflows.

Data Presentation

The in-silico analysis of FabI inhibitor 21272541 has yielded significant quantitative data regarding its binding affinity to the FabI protein from Klebsiella pneumoniae. The key findings from the primary research are summarized in the table below.

| Parameter | Value | Reference |

| Binding Affinity (ΔGbind) | -59.02 kcal/mol | [1][2] |

Note: The binding affinity is a measure of the strength of the interaction between the inhibitor and the enzyme. A more negative value indicates a stronger binding.

Experimental Protocols

The following sections detail the generalized methodologies for the key in-silico experiments typically employed in the analysis of small molecule inhibitors like 21272541. While the precise parameters for the analysis of 21272541 are not publicly available, these protocols represent the standard approach in the field.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding mode and affinity of inhibitor 21272541 within the active site of Klebsiella pneumoniae FabI.

Protocol:

-

Protein Preparation:

-

The three-dimensional crystal structure of Klebsiella pneumoniae FabI is obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed from the protein structure.

-

Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

-

The protein structure is then energy minimized using a suitable force field (e.g., AMBER).

-

-

Ligand Preparation:

-

The 2D structure of inhibitor 21272541 is sketched using a molecular editor and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field (e.g., UFF).

-

Gasteiger charges are computed, and rotatable bonds are defined.

-

-

Docking Simulation:

-

A grid box is defined to encompass the active site of the FabI protein. The dimensions and center of the grid box are determined based on the location of the known active site residues.

-

A docking algorithm (e.g., AutoDock Vina) is used to perform the docking simulations.

-

Multiple docking runs are typically performed to ensure the reliability of the results.

-

-

Analysis of Results:

-

The resulting docking poses are clustered and ranked based on their predicted binding affinities (docking scores).

-

The pose with the lowest binding energy is selected as the most probable binding mode.

-

The interactions between the inhibitor and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed and visualized.

-

Binding Free Energy Calculation (MM/PBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a method to calculate the free energy of binding of a ligand to a protein.

Objective: To calculate the binding free energy (ΔGbind) of the FabI-21272541 complex.

Protocol:

-

Molecular Dynamics (MD) Simulation:

-

The docked complex of FabI and inhibitor 21272541 is used as the starting structure for an MD simulation.

-

The complex is solvated in a box of water molecules, and counter-ions are added to neutralize the system.

-

The system is subjected to energy minimization, followed by a period of heating and equilibration.

-

A production MD simulation is then run for a duration sufficient to sample the conformational space of the complex (e.g., 100 ns).

-

-

MM/PBSA Calculation:

-

Snapshots are extracted from the stable part of the MD trajectory.

-

For each snapshot, the binding free energy is calculated using the following equation: ΔGbind = Gcomplex - (Gprotein + Gligand)

-

The free energy of each species (complex, protein, and ligand) is calculated as: G = EMM + Gsolvation

-

EMM includes the internal, electrostatic, and van der Waals energies.

-

Gsolvation is the sum of the polar and non-polar contributions to solvation. The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and the non-polar part is estimated from the solvent-accessible surface area (SASA).

-

-

Analysis of Results:

-

The binding free energies from all snapshots are averaged to obtain the final ΔGbind.

-

The contributions of individual energy terms (van der Waals, electrostatic, etc.) to the total binding energy are also analyzed.

-

In-Silico ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the development of a successful drug candidate. In-silico tools can predict these properties based on the chemical structure of a compound.

Objective: To predict the ADMET properties of inhibitor 21272541 to assess its drug-likeness.

Protocol:

-

Input: The chemical structure of inhibitor 21272541 in a suitable format (e.g., SMILES) is submitted to an online ADMET prediction server (e.g., SwissADME, pkCSM).

-

Prediction: The server calculates various physicochemical and pharmacokinetic properties, including:

-

Absorption: Lipophilicity (LogP), water solubility, Caco-2 permeability, intestinal absorption.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

-

Analysis: The predicted properties are evaluated against established criteria for drug-likeness (e.g., Lipinski's rule of five) to assess the potential of the compound as a drug candidate.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the bacterial fatty acid biosynthesis (FAS-II) pathway in Klebsiella pneumoniae, highlighting the role of FabI.

References

Molecular Docking of Inhibitor 21272541 with Acinetobacter baumannii FabI: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular docking studies of the inhibitor 21272541 with the enoyl-acyl carrier protein reductase (FabI) of Acinetobacter baumannii. This document summarizes key quantitative data, outlines detailed experimental protocols from cited research, and presents a visual representation of the computational workflow. The emergence of multidrug-resistant A. baumannii poses a significant global health threat, making the exploration of novel inhibitors for essential enzymes like FabI a critical area of research.[1][2][3]

Quantitative Data Summary

The following tables present the binding affinities and energy components derived from molecular docking and molecular dynamics simulations of inhibitor 21272541 and other compounds with A. baumannii FabI. These values are crucial for evaluating the inhibitory potential of the compounds.

Table 1: Molecular Docking Scores

| Compound | Binding Score (kcal/mol) |

| Inhibitor 21272541 | -9.84 |

| Inhibitor 89795992 | -9.65 |

| Inhibitor 89792657 | -9.56 |

| Triclosan (Model Compound) | -8.34 |

Data sourced from Khan et al., Scientific Reports, 2023.[2]

Table 2: Binding Free Energy Components from Molecular Dynamics Simulation

| Complex | Binding Free Energy (kcal/mol) | Van der Waals Energy (kcal/mol) |

| 21272541-FabI | -61.63 | Not Specified |

| 89795992-FabI | -52.09 | -46.68 |

| 89792657-FabI | -38.29 | -34.16 |

| Triclosan-FabI | -59.02 | Not Specified |

Data sourced from Khan et al., Scientific Reports, 2023.[2]

Experimental Protocols

The identification of inhibitor 21272541 as a potent binder of A. baumannii FabI was achieved through a multi-step computational drug discovery pipeline.[1][2][4] This approach integrates pharmacophore modeling, molecular docking, and molecular dynamics simulations to screen and validate potential inhibitors.[1][2][4]

1. Pharmacophore Modeling:

-

A structure-based 3D pharmacophore model was generated based on the interactions of the known inhibitor, triclosan, with the A. baumannii FabI protein.[2][3]

-

The model included key chemical features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings.[3]

2. Molecular Docking:

-

A library of compounds was screened against the A. baumannii FabI protein using the generated pharmacophore model.

-

The top-ranking compounds, including 21272541, 89795992, and 89792657, were selected for further analysis based on their fit to the pharmacophore model.

-

Molecular docking simulations were performed to predict the binding poses and affinities of the selected inhibitors within the active site of FabI.[2]

-

The binding interactions were analyzed, with inhibitor 21272541 forming two hydrogen bonds with residues Gly95 and Tyr159.[2]

3. Molecular Dynamics (MD) Simulation:

-

To assess the stability and dynamics of the protein-ligand complexes, MD simulations were conducted.

-

The simulations revealed that the complexes of the top three inhibitors with FabI were stable and compact, exhibiting reduced fluctuations throughout the simulation period.[1][2][3]

-

Binding free energies were calculated from the MD simulation trajectories to provide a more accurate estimation of the binding affinity.[1][2] The 21272541-FabI complex demonstrated the most favorable free binding energy of -61.63 kcal/mol.[2]

Visualizing the Workflow and Interactions

The following diagrams illustrate the computational workflow used to identify and validate inhibitor 21272541, as well as the key molecular interactions between the inhibitor and the FabI protein.

Caption: Computational workflow for identifying FabI inhibitors.

Caption: Key interactions of inhibitor 21272541 with FabI.

Conclusion

The computational studies detailed herein strongly suggest that inhibitor 21272541 is a promising candidate for the development of new therapeutics against Acinetobacter baumannii.[1][2] Its high binding affinity, favorable binding free energy, and stable interaction with the FabI active site underscore its potential as a lead compound.[1][2][3] Further in vitro and in vivo studies are warranted to validate these computational findings and advance the development of this inhibitor for clinical applications.[4]

References

- 1. Structure-based identification of novel inhibitors targeting the enoyl-ACP reductase enzyme of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based identification of novel inhibitors targeting the enoyl-ACP reductase enzyme of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Computer-aided identification of novel inhibitors targeting the Fabl protein of <em>A. baumannii</em> | BioWorld [bioworld.com]

In-Depth Technical Guide: Binding Affinity of Compound 21272541 to Klebsiella pneumoniae FabI

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor, compound 21272541, to its target, the enoyl-acyl carrier protein (ACP) reductase (FabI) of Klebsiella pneumoniae (KpFabI). This document outlines the current understanding of this interaction, based on available computational data, and presents relevant experimental protocols and biological pathways to support further research and development in this area.

Executive Summary

Klebsiella pneumoniae is a significant bacterial pathogen, and the rise of multidrug-resistant strains necessitates the discovery of novel antimicrobial agents. The bacterial fatty acid biosynthesis (FAS-II) pathway presents a promising set of targets for new antibiotics, as it is essential for bacterial survival and distinct from the corresponding pathway in humans. FabI, a key enzyme in this pathway, catalyzes the final and rate-limiting step in the elongation cycle of fatty acid synthesis.

Compound 21272541 has been identified through in-silico screening as a potent inhibitor of KpFabI.[1] This guide summarizes the computational binding affinity of this compound and provides a hypothetical framework for its experimental validation.

Quantitative Data: In-Silico Binding Affinity

Computational studies have been employed to predict the binding affinity of compound 21272541 to the active site of KpFabI. The binding free energy (ΔGbind) serves as a quantitative measure of this interaction, with more negative values indicating a stronger and more stable binding.

| Compound ID | Target Protein | Method | Binding Free Energy (ΔGbind) | Reference |

| 21272541 | Klebsiella pneumoniae FabI (KpFabI) | In-Silico (Molecular Docking & MM/GBSA) | -59.02 kcal/mol | [1] |

Note: The reported binding affinity is based on computational modeling and awaits experimental validation through in-vitro and in-vivo studies.[1]

Signaling Pathway: Fatty Acid Biosynthesis (FAS-II)

FabI is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. This pathway is responsible for the de novo synthesis of fatty acids, which are essential components of bacterial cell membranes and precursors for other vital molecules. The inhibition of FabI disrupts this pathway, leading to bacterial growth arrest and cell death.

Figure 1: Simplified diagram of the bacterial Fatty Acid Biosynthesis (FAS-II) pathway, highlighting the role of FabI.

Experimental Protocols

While specific experimental data for the binding of 21272541 to KpFabI is not yet published, a standard enzymatic assay could be employed to determine its inhibitory activity.

KpFabI Inhibition Assay (Spectrophotometric)

This assay measures the decrease in NADH concentration, a cofactor consumed during the FabI-catalyzed reduction of its substrate.

Materials:

-

Purified recombinant KpFabI enzyme

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Crotonoyl-CoA (or other suitable enoyl-ACP substrate)

-

Compound 21272541 (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5, 1 mM EDTA)

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NADH, and crotonoyl-CoA.

-

Inhibitor Addition: Add varying concentrations of compound 21272541 to the wells. Include control wells with solvent only (no inhibitor).

-

Enzyme Addition: Initiate the reaction by adding a standardized amount of purified KpFabI to each well.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of NADH oxidation is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Mandatory Visualizations

Experimental Workflow: KpFabI Inhibition Assay

The following diagram illustrates the workflow for the experimental determination of the inhibitory constant (IC50 or Ki) of compound 21272541 against KpFabI.

Figure 2: Workflow for the determination of KpFabI inhibition by compound 21272541.

Logical Relationship: In-Silico Drug Discovery Workflow

The identification of compound 21272541 as a potential KpFabI inhibitor was the result of a computational drug discovery process. The following diagram outlines the logical steps in such a workflow.

Figure 3: A representative in-silico workflow for the discovery of novel enzyme inhibitors.

Conclusion and Future Directions

Compound 21272541 has been identified as a promising candidate for the inhibition of Klebsiella pneumoniae FabI based on strong in-silico evidence.[1] The presented data and protocols provide a foundation for the next critical phase of research: the experimental validation of its binding affinity and antimicrobial efficacy. Future studies should focus on synthesizing this compound, performing the detailed enzymatic and microbiological assays outlined, and ultimately evaluating its potential as a novel therapeutic agent against multidrug-resistant K. pneumoniae.

References

A Technical Deep Dive into the Structure-Activity Relationship of FabI Inhibitors: A Case Study on the Benzimidazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of inhibitors targeting the bacterial enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the fatty acid biosynthesis II (FAS-II) pathway. Due to the lack of specific public data for "21272541", this document will focus on a well-characterized class of FabI inhibitors, the benzimidazoles, using a representative compound (ChemBridge ID 7725253) for which structural and inhibitory data are available, to illustrate the core principles of SAR in this target class.[1]

FabI is a validated and promising target for the development of novel antibacterial agents, particularly against Gram-positive pathogens like Staphylococcus aureus.[2][3] The enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis, making its inhibition detrimental to bacterial survival.[4][5]

Core Concepts of FabI Inhibition

FabI inhibitors typically function by binding to the enzyme's active site, often in a ternary complex with the NADH cofactor.[1][4] This binding prevents the natural substrate, trans-2-enoyl-ACP, from accessing the active site, thereby halting the fatty acid elongation cycle.[4] The differences in the fatty acid synthesis pathways between bacteria (FAS-II) and mammals (FAS-I) provide a basis for the selective toxicity of FabI inhibitors.[6]

Quantitative Analysis of Benzimidazole-Based FabI Inhibitors

The following table summarizes the inhibitory activity of a representative benzimidazole-based FabI inhibitor against FabI from Francisella tularensis.

| Compound ID | Scaffold | IC50 (µM) vs. F. tularensis FabI |

| 7725253 | Benzimidazole | 0.3 |

Table 1: Inhibitory concentration of a representative benzimidazole FabI inhibitor.[1]

Experimental Methodologies

A foundational aspect of understanding the SAR of any inhibitor class is a robust set of experimental protocols. The following sections detail the typical assays used to characterize FabI inhibitors.

FabI Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a compound against the purified FabI enzyme.

Protocol:

-

Enzyme inhibition assays are typically conducted in 96-well microtiter plates.

-

The reaction mixtures for H. influenzae FabI assays consist of MDTG buffer [100 mM 2-(N-morpholino)ethanesulfonic acid (MES), 51 mM diethanolamine, 51 mM triethanolamine (pH 6.5), 4% glycerol], 25 µM crotonoyl-ACP, 50 µM NADH, and 9 nM of the H. influenzae FabI enzyme.[7]

-

For assays involving S. pneumoniae FabK (a functional analogue of FabI in some species), the buffer is adjusted to pH 7.5 and contains 100 mM NH4Cl, along with 25 µM crotonoyl-ACP, 50 µM NADH, and 1.5 nM of the enzyme.[7]

-

Inhibitors are typically added at varying concentrations, often ranging from 0.01 to 10 µM.[7]

-

The consumption of NADH is monitored by measuring the decrease in absorbance at 340 nm over a period of 20 minutes at 30°C.[7]

-

Initial reaction velocities are calculated from the progress curves to determine the level of inhibition.[7]

-

For some assays, crotonyl-CoA is used as a substrate in place of the natural substrate, crotonyl-ACP.[1]

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against whole bacterial cells.

Protocol:

-

Standard broth microdilution methods are employed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

The compound is serially diluted in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

-

A standardized bacterial inoculum is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Key Processes and Relationships

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Caption: The bacterial fatty acid synthesis (FAS-II) pathway and the point of inhibition by FabI inhibitors.

Caption: A typical workflow for the discovery and optimization of FabI inhibitors.

Structure-Activity Relationship of Benzimidazole FabI Inhibitors

The co-crystal structure of F. tularensis FabI with the benzimidazole inhibitor (Compound 1, ChemBridge ID 7725253) and NADH reveals a unique binding mode compared to other known FabI inhibitors.[1] This structural information is key to understanding the SAR of this class of compounds.

Key interactions observed in the crystal structure that likely contribute to the inhibitor's potency include:

-

Hydrogen Bonding: Specific hydrogen bonds between the inhibitor and amino acid residues in the active site, as well as with the NADH cofactor, anchor the molecule in the binding pocket.

-

Hydrophobic Interactions: The aromatic rings of the benzimidazole scaffold and its substituents can engage in favorable hydrophobic interactions with nonpolar residues in the active site.

-

Shape Complementarity: The overall shape and conformation of the inhibitor allow it to fit snugly into the active site, maximizing van der Waals contacts.

Further SAR studies on related benzimidazole analogs would involve systematically modifying different parts of the molecule, such as the substituents on the benzimidazole ring and other aromatic moieties, to probe their effect on inhibitory activity. By correlating these structural changes with changes in IC50 and MIC values, a detailed SAR model can be constructed to guide the design of more potent and selective FabI inhibitors.

Conclusion

The bacterial enzyme FabI remains a compelling target for the development of new antibiotics. A thorough understanding of the structure-activity relationships of FabI inhibitors is crucial for the design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. The benzimidazole scaffold represents a promising starting point for the development of novel FabI-targeted antibacterial agents.[1] The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation and optimization of such compounds. Future efforts in this area will likely focus on leveraging structural biology and computational modeling to design inhibitors that can overcome existing resistance mechanisms and exhibit broad-spectrum activity against clinically relevant pathogens.

References

- 1. Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies of Staphylococcus aureus FabI inhibitors: fragment-based approach based on holographic structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are FabI inhibitors and how do they work? [synapse.patsnap.com]

- 5. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Analysis of Predicted ADMET Properties for FabI Inhibitor 21272541

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel FabI inhibitor 21272541. The information herein is compiled from computational, in-silico studies aimed at characterizing the pharmacokinetic and safety profile of this potential antimicrobial agent. FabI, or enoyl-acyl carrier protein reductase, is a crucial enzyme in bacterial fatty acid biosynthesis, making it a promising target for new antibacterial drugs.[1][2][3][4][5] The compound 21272541 has been identified as a potent inhibitor of the FabI protein in Klebsiella pneumoniae.[2][6]

Predicted ADMET Properties

The following table summarizes the key in-silico ADMET predictions for FabI inhibitor 21272541. These computational predictions are essential in the early stages of drug discovery to forecast a compound's behavior in a biological system.

| ADMET Property | Predicted Value | Description |

| CNS (Central Nervous System) Activity | 1 | Predicts the compound's ability to cross the blood-brain barrier. A value of 1 suggests potential CNS activity. |

| QPlogKhsa (Serum Protein Binding) | 0.43 | An estimate of the compound's affinity for binding to human serum albumin. This value indicates a moderate level of protein binding. |

| SASA (Solvent Accessible Surface Area) | 483.58 Ų | The surface area of the molecule accessible to a solvent, which can influence solubility and interactions with other molecules. |

| QPlogPo/w (Octanol/Water Partition Coefficient) | 4.61 | A measure of the molecule's lipophilicity. A higher value indicates greater lipid solubility, which can affect absorption and distribution. |

| % Human Oral Absorption | >80% | An estimation of the percentage of the drug that is absorbed from the gut into the bloodstream. |

Table 1: Summary of In-Silico ADMET Predictions for FabI Inhibitor 21272541.[6]

Methodologies for In-Silico ADMET Prediction

While specific, detailed experimental protocols for the ADMET prediction of compound 21272541 are not publicly available, the process generally involves computational models that leverage quantitative structure-activity relationships (QSAR) and machine learning algorithms.[7][8] These models are trained on large datasets of compounds with known ADMET properties to predict the characteristics of novel molecules.

A general workflow for such an in-silico analysis is as follows:

-

Molecular Descriptor Calculation : The 2D and 3D structural properties of the inhibitor are calculated. These descriptors quantify various physicochemical properties such as size, shape, lipophilicity, and electronic characteristics.

-

QSAR Model Application : The calculated descriptors are used as input for established QSAR models. These models are mathematical equations that correlate the structural features of a molecule with its biological activity or a specific ADMET property.

-

Pharmacokinetic Endpoint Prediction : Key pharmacokinetic parameters such as oral absorption, blood-brain barrier penetration, and plasma protein binding are predicted.

-

Toxicity Prediction : Potential toxicities are assessed using models that predict endpoints like mutagenicity (e.g., AMES test), cardiotoxicity (e.g., hERG inhibition), and inhibition of cytochrome P450 enzymes.[7]

Visualizing the In-Silico ADMET Prediction Workflow

The following diagram illustrates a typical workflow for the computational prediction of ADMET properties in early-stage drug discovery.

Signaling Pathway and Mechanism of Action

FabI inhibitors exert their antibacterial effect by directly inhibiting the enoyl-acyl carrier protein (ACP) reductase, a key enzyme in the bacterial fatty acid synthesis (FASII) pathway.[1] This inhibition disrupts the production of essential fatty acids, which are vital components of bacterial cell membranes. The specificity of FabI inhibitors for the bacterial enzyme over its mammalian counterpart (FASI) is a key reason for their development as targeted antibacterial agents.[3]

The logical relationship for the mechanism of action is depicted below.

References

- 1. Activity of AFN-1252, a novel FabI inhibitor, against Staphylococcus aureus in an in vitro pharmacodynamic model simulating human pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-silico identification of potential inhibitors against FabI protein in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Predictive ADMET Modeling - BHSAI [bhsai.org]

- 8. Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches. | Semantic Scholar [semanticscholar.org]

FabI as a Drug Target in Gram-negative Bacteria: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The bacterial fatty acid synthesis (FAS-II) pathway, being essential for bacterial viability and distinct from the mammalian fatty acid synthase (FAS-I) system, offers a promising avenue for the development of novel antibiotics.[1][2] Within this pathway, the NADH-dependent enoyl-acyl carrier protein reductase (FabI) has been validated as a key drug target.[3] FabI catalyzes the final and rate-limiting step in the fatty acid elongation cycle, making its inhibition a critical chokepoint for bacterial membrane synthesis.[3][4][5][6][7][8][9][10] However, the development of effective FabI inhibitors against Gram-negative pathogens has been hampered by the formidable outer membrane barrier and the presence of promiscuous efflux pumps that prevent many compounds from reaching their intracellular target.[3][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of FabI as a drug target in Gram-negative bacteria, summarizing key quantitative data, detailing essential experimental protocols, and visualizing critical pathways and workflows to aid researchers in the pursuit of novel Gram-negative antibacterial agents.

Introduction: The Role of FabI in Gram-negative Bacteria

Gram-negative bacteria are characterized by an outer membrane that acts as a highly selective permeability barrier, contributing to their intrinsic resistance to many antibiotics. Fatty acids are indispensable components of the bacterial cell membranes, including the lipopolysaccharide (LPS) of the outer membrane.[11] The FAS-II pathway is responsible for the de novo synthesis of these essential fatty acids.

The FAS-II pathway is a multi-enzyme system where each step is catalyzed by a discrete, soluble enzyme. FabI, an enoyl-acyl carrier protein reductase, is responsible for the NADH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP, the final step in each elongation cycle of fatty acid biosynthesis.[6][12] The essentiality of FabI has been demonstrated in several Gram-negative pathogens, including Escherichia coli and Acinetobacter baumannii.[3][13]

Challenges in Targeting FabI in Gram-negative Bacteria

Despite being a validated target, several challenges have impeded the clinical development of FabI inhibitors for Gram-negative infections:

-

Permeability Barrier: The outer membrane of Gram-negative bacteria restricts the influx of many small molecules, including potential FabI inhibitors.[3][4][5][6][7][8][9][10]

-

Efflux Pumps: Gram-negative bacteria possess a variety of efflux pumps that actively expel antibacterial compounds from the cell, preventing them from reaching their target at effective concentrations.[3][4][5][6][7][8][9][10]

-

Isoforms and Resistance: Some Gram-negative species, such as Pseudomonas aeruginosa, express triclosan-resistant enoyl-ACP reductase isoforms like FabV, rendering them intrinsically resistant to certain FabI inhibitors.[14] Resistance can also emerge through point mutations in the fabI gene, altering the inhibitor binding site.[3][15]

Recent breakthroughs, such as the development of fabimycin, have demonstrated that these challenges can be overcome through rational drug design, focusing on physicochemical properties that favor accumulation in Gram-negative bacteria.[3][4][6][7][8][9][16]

Quantitative Data on FabI Inhibitors

The following tables summarize key quantitative data for various FabI inhibitors against Gram-negative bacteria and their purified FabI enzymes. This data is crucial for comparing the potency and spectrum of activity of different compounds.

Table 1: In Vitro Enzyme Inhibition (IC50) of FabI Inhibitors

| Compound | Organism | IC50 (nM) | Reference |

| Triclosan | Escherichia coli | ~2000 | [15] |

| Fabimycin | Escherichia coli | <10 | [3] |

| Fabimycin | Acinetobacter baumannii | <10 | [3] |

| Diazaborine derivative | Escherichia coli | Not specified | [12][17][18] |

Note: IC50 values can vary depending on the assay conditions.

Table 2: Minimum Inhibitory Concentrations (MIC) of FabI Inhibitors against Gram-negative Bacteria

| Compound | Organism | MIC (µg/mL) | Reference |

| Debio-1452 | E. coli, K. pneumoniae, A. baumannii (clinical isolates) | >32 | [3][11] |

| Debio-1452-NH3 | E. coli, K. pneumoniae, A. baumannii (clinical isolates) | 16 - 32 | [3][11] |

| Fabimycin | Escherichia coli (ATCC 25922) | 2 | [3][6][11] |

| Fabimycin | Escherichia coli (clinical isolates, n>200) | 0.25 - 8 | [3][4][6][7][9] |

| Fabimycin | Klebsiella pneumoniae (clinical isolates, n>200) | 0.5 - 16 | [3][4][6][7][9] |

| Fabimycin | Acinetobacter baumannii (clinical isolates, n>200) | 0.5 - 8 | [3][4][6][7][9] |

| Compound 4 | Haemophilus influenzae | 1 - 16 | [8] |

| Compound 4 | Proteus mirabilis | 1 - 16 | [8] |

| Compound 4 | Escherichia coli | 1 - 16 | [8] |

| Compound 4 | Klebsiella pneumoniae | 32 - 64 | [8] |

| RK10 | Escherichia coli | 47.64 | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of FabI inhibitors.

Recombinant FabI Purification

A reliable source of purified FabI is essential for enzymatic assays and structural studies. The following is a general protocol for the expression and purification of recombinant FabI from E. coli.

Objective: To obtain highly pure and active FabI protein.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a FabI expression vector (e.g., pET vector with an N-terminal His-tag).

-

Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

Size-exclusion chromatography column (e.g., Superdex 200).

-

Dialysis tubing.

-

Protein concentration assay kit (e.g., Bradford or BCA).

Procedure:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged FabI protein with elution buffer.

-

(Optional) For higher purity, perform size-exclusion chromatography to separate FabI from any remaining contaminants and aggregates.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

-

Determine the protein concentration and assess purity by SDS-PAGE. Store at -80°C.

FabI Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of FabI activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.[8][20]

Objective: To determine the IC50 value of a test compound against FabI.

Materials:

-

Purified FabI enzyme.

-

NADH.

-

Crotonyl-CoA or crotonyl-ACP (substrate).

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM DTT).

-

Test compound dissolved in DMSO.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing assay buffer, NADH (e.g., 150 µM), and the test compound at various concentrations (typically in a serial dilution). Include a control with DMSO only.

-

Initiate the reaction by adding the substrate (e.g., 50 µM crotonyl-CoA).

-

Immediately after adding the substrate, add the purified FabI enzyme (e.g., 10-50 nM final concentration) to start the reaction.

-

Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 30°C).

-

Calculate the initial velocity (rate of NADH oxidation) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterium.[1][5][11][16][21]

Objective: To determine the MIC of a test compound against Gram-negative bacteria.

Materials:

-

Bacterial strain of interest.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Incubator (35 ± 2°C).

Procedure:

-

Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Compound Accumulation Assay in E. coli (LC-MS/MS based)

This protocol allows for the quantification of intracellular compound accumulation in Gram-negative bacteria using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][19][21][22][23]

Objective: To measure the amount of a test compound that accumulates inside E. coli.

Materials:

-

E. coli strain (e.g., MG1655).

-

Growth medium (e.g., LB broth).

-

Test compound.

-

Silicone oil.

-

Lysis buffer.

-

Internal standard for LC-MS/MS.

-

LC-MS/MS system.

Procedure:

-

Grow E. coli to mid-log phase (OD600 ≈ 0.5).

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

-

Resuspend the cells to a defined density.

-

Incubate the bacterial suspension with the test compound at a specific concentration for a defined period (e.g., 10 minutes).

-

To separate the cells from the extracellular medium, layer the cell suspension on top of silicone oil in a microcentrifuge tube and centrifuge. The cells will form a pellet at the bottom of the tube, while the aqueous medium remains on top of the oil.

-

Remove the supernatant and the silicone oil.

-

Lyse the bacterial pellet using a suitable method (e.g., sonication, addition of a lysis agent).

-

Add an internal standard to the lysate for accurate quantification.

-

Precipitate proteins and clarify the lysate by centrifugation.

-

Analyze the supernatant by LC-MS/MS to quantify the intracellular concentration of the test compound.

-

Normalize the amount of compound to the number of cells or total protein content.

X-ray Crystallography of FabI-Inhibitor Complexes

Determining the three-dimensional structure of FabI in complex with an inhibitor provides invaluable insights into the mechanism of inhibition and facilitates structure-based drug design.[2][24][25][26]

Objective: To elucidate the binding mode of an inhibitor to FabI.

General Workflow:

-

Protein Crystallization:

-

Concentrate the purified FabI protein to a high concentration (e.g., 5-10 mg/mL).

-

Screen for crystallization conditions using various commercially available screens and crystallization methods (e.g., hanging drop or sitting drop vapor diffusion).

-

Optimize the initial crystallization hits to obtain diffraction-quality crystals.

-

-

Soaking or Co-crystallization:

-

Soaking: Transfer the apo-FabI crystals to a solution containing the inhibitor to allow the compound to diffuse into the active site.

-

Co-crystallization: Mix the purified FabI protein with the inhibitor and cofactor (e.g., NAD⁺) prior to setting up crystallization trials.

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron radiation source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using molecular replacement with a known FabI structure as a search model.

-

Build the atomic model of the FabI-inhibitor complex into the electron density map.

-

Refine the model against the experimental data to obtain a final, high-resolution structure.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to FabI drug discovery.

Caption: Bacterial Fatty Acid Synthesis (FAS-II) Pathway.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In-silico identification of potential inhibitors against FabI protein in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. The Drug Diazaborine Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Functional Characterization of Triclosan-Resistant Enoyl-acyl-carrier Protein Reductase (FabV) in Pseudomonas aeruginosa [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. ask-bioexpert.com [ask-bioexpert.com]

- 17. Structural basis for inhibition of the AAA-ATPase Drg1 by diazaborine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluating LC-MS/MS To Measure Accumulation of Compounds within Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli | Springer Nature Experiments [experiments.springernature.com]

- 24. biologiachile.cl [biologiachile.cl]

- 25. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Protein crystallography and drug discovery: recollections of knowledge exchange between academia and industry - PMC [pmc.ncbi.nlm.nih.gov]

Role of enoyl-ACP reductase in Klebsiella pneumoniae survival

An In-depth Technical Guide on the Role of Enoyl-ACP Reductase (FabI) in Klelebsiella pneumoniae Survival

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Klebsiella pneumoniae is a formidable Gram-negative pathogen, notorious for its rapid acquisition of multidrug resistance, posing a significant threat to global public health. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian FAS-I system, presents a promising avenue for the development of novel antibacterial agents. This guide focuses on the enoyl-acyl carrier protein (ACP) reductase (FabI), a critical enzyme that catalyzes the rate-limiting step in the FAS-II elongation cycle. Inhibition of FabI disrupts the synthesis of fatty acids required for bacterial membrane integrity, leading to cell death. This document provides a comprehensive overview of the biochemical properties of K. pneumoniae FabI (KpFabI), its validation as a therapeutic target, quantitative data on its inhibition, and detailed protocols for key experimental assays.

Introduction to Klebsiella pneumoniae and the FAS-II Pathway

Klebsiella pneumoniae is a leading cause of nosocomial infections, including pneumonia, bloodstream infections, and urinary tract infections, particularly in immunocompromised individuals.[1] The emergence of carbapenem-resistant and hypervirulent strains has severely limited therapeutic options, necessitating the discovery of new drugs with novel mechanisms of action.[2]

The type II fatty acid synthesis (FAS-II) pathway is an attractive target for antibacterial drug discovery due to its essentiality and its structural divergence from the homologous mammalian FAS-I system.[3] The FAS-II pathway involves a series of discrete, soluble enzymes that collectively build fatty acid chains, which are crucial components of bacterial cell membranes.

The Central Role of Enoyl-ACP Reductase (FabI)

Enoyl-ACP reductase (FabI) is a key enzyme in the FAS-II pathway, catalyzing the final and rate-limiting step of each fatty acid elongation cycle.[3] This reaction involves the NADH-dependent reduction of a trans-2-enoyl-ACP substrate to a saturated acyl-ACP.[4] By driving the reaction forward, FabI's activity is responsible for pulling each cycle of fatty acid elongation to completion.[5] Its inhibition leads to the cessation of fatty acid production, compromising the bacterial membrane and resulting in bacterial death, making it a validated drug target.[6][7]

The Bacterial Fatty Acid Synthesis (FAS-II) Pathway

The FAS-II pathway is an iterative four-step process that extends the acyl chain by two carbons in each cycle.

-

Condensation: β-ketoacyl-ACP synthase (FabH, FabB, FabF) condenses malonyl-ACP with an acyl-ACP primer.

-

Reduction: β-ketoacyl-ACP reductase (FabG) reduces the 3-keto group to a hydroxyl group.

-

Dehydration: β-hydroxyacyl-ACP dehydratase (FabZ or FabA) removes a water molecule, creating a trans-2-enoyl-ACP intermediate.

-

Reduction: Enoyl-ACP reductase (FabI) reduces the carbon-carbon double bond of trans-2-enoyl-ACP, using NADH as a cofactor, to produce a saturated acyl-ACP, which can then begin a new elongation cycle.

Caption: The bacterial Type II Fatty Acid Synthesis (FAS-II) cycle.

Biochemical Properties of K. pneumoniae FabI (KpFabI)

Recent studies have characterized the FabI enzyme from K. pneumoniae (KpFabI).

-

Structure: KpFabI organizes as a homotetramer, which is a common quaternary structure for bacterial FabI enzymes. The crystal structure reveals a classic Rossman fold, with a highly flexible substrate-binding region located at the interior of the tetrameric assembly.[7][8]

-

Kinetics: Enzyme kinetics studies show that KpFabI has a distinct preference for NADH as its reducing cofactor compared to NADPH.[8] It displays typical Michaelis-Menten kinetics, and its activity can be reliably measured by monitoring NADH oxidation.[7]

-

Substrate Binding: The flexibility of the substrate-binding site is a key feature, primarily stabilized by the binding of the NADH cofactor. This dynamic nature is a critical consideration for the rational design of specific inhibitors.[7][9]

KpFabI as a Therapeutic Target

The essentiality of FabI, coupled with its conservation across many bacterial pathogens and its distinction from human enzymes, makes it a prime target for novel antibiotics.[3]

Inhibition of KpFabI

Several classes of inhibitors targeting FabI have been discovered. The well-known inhibitor triclosan binds preferentially to the enzyme-NAD⁺ complex.[8] More recently, a novel inhibitor, fabimycin , has been developed with potent activity against multidrug-resistant Gram-negative bacteria, including K. pneumoniae.[10][11] Fabimycin was systematically modified from an existing inhibitor (Debio-1452) to improve its accumulation in Gram-negative cells.[10]

Caption: General mechanism of KpFabI inhibition.

Quantitative Inhibition Data

The efficacy of FabI inhibitors is determined by measuring their 50% inhibitory concentration (IC₅₀) against the purified enzyme and their minimum inhibitory concentration (MIC) against whole bacterial cells.

| Compound | Target | IC₅₀ | Organism | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Fabimycin | FabI | N/A | K. pneumoniae (100 clinical isolates) | N/A | N/A | 4 | [10][11] |

| Compound 4 | FabI | 350-fold > lead | K. pneumoniae | 32 - 64 | N/A | N/A | [9] |

| Triclosan | FabI | 0.35 µM* | S. aureus | N/A | N/A | N/A | [8] |

| Note: IC₅₀ value is for S. aureus FabI, as specific KpFabI data was not available in the cited literature. |

Mechanisms of Resistance

While mutations in the fabI gene can confer resistance in some bacteria, the primary mechanism of resistance to FabI inhibitors in K. pneumoniae involves the upregulation of multidrug efflux pumps.[5] Genes such as marA, soxS, and regulators like ramA can lead to the overexpression of pumps like AcrAB-TolC and OqxAB, which actively expel the inhibitors from the cell, reducing their intracellular concentration and efficacy.[5][12]

Key Experimental Methodologies

KpFabI Enzyme Kinetics Assay

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters (Kₘ, Vₘₐₓ) and inhibitor IC₅₀ values for KpFabI.

Principle: The activity of KpFabI is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reduction of the enoyl-CoA substrate.[13][14]

Materials:

-

Purified KpFabI enzyme

-

Reaction Buffer: 100 mM Sodium Phosphate, pH 7.5, 1 mM Dithiothreitol (DTT)

-

NADH stock solution (e.g., 10 mM in buffer)

-

Substrate stock solution: Crotonoyl-CoA (e.g., 40 mM in water)[4]

-

Inhibitor stock solution (in DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare reaction mixtures in the microplate wells. For a 50 µL final volume, add:

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding the substrate (e.g., Crotonoyl-CoA to a final concentration of 0.8 mM for IC₅₀, or a range for Kₘ determination).[4]

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

-

Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

-

For Kₘ/Vₘₐₓ, plot v₀ against substrate concentration and fit to the Michaelis-Menten equation. For IC₅₀, plot percent inhibition against inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against K. pneumoniae according to CLSI guidelines.[6][15]

Materials:

-

K. pneumoniae isolate(s)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (antibiotic/inhibitor)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer or plate reader (for OD₆₀₀)

Procedure:

-

Prepare a bacterial inoculum by suspending colonies from an overnight agar plate in saline or broth to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute the inoculum 1:100 in CAMHB.

-

Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate. Each well should contain 50 µL of the diluted compound.

-

Add 50 µL of the diluted bacterial suspension to each well. This results in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.[15]

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for KpFabI Inhibitor Discovery

The discovery and development of novel KpFabI inhibitors typically follows a structured workflow.

Caption: A typical workflow for the discovery of KpFabI inhibitors.

Conclusion and Future Directions

Enoyl-ACP reductase (FabI) is an essential and highly validated target for the development of new antibiotics against Klebsiella pneumoniae. Its critical role in the indispensable FAS-II pathway ensures that its inhibition has a potent bactericidal effect. The discovery of compounds like fabimycin, which exhibit strong activity against drug-resistant clinical isolates, underscores the therapeutic potential of targeting KpFabI.

Future research should focus on:

-

Discovering inhibitors with novel scaffolds to circumvent existing resistance mechanisms.

-

Developing strategies to overcome efflux-mediated resistance, potentially through combination therapy with efflux pump inhibitors.

-

Further characterizing the kinetic and structural properties of KpFabI to facilitate structure-based drug design.

-

Exploring the potential for inhibitors that target both FabI and other essential enzymes in the FAS-II pathway to reduce the likelihood of resistance emergence.

By leveraging the detailed biochemical understanding and robust experimental methodologies outlined in this guide, the scientific community can accelerate the development of next-generation antibiotics to combat the growing threat of multidrug-resistant K. pneumoniae.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. In-silico identification of potential inhibitors against FabI protein in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Frontiers | Rapid Determination of Antibiotic Resistance in Klebsiella pneumoniae by a Novel Antibiotic Susceptibility Testing Method Using SYBR Green I and Propidium Iodide Double Staining [frontiersin.org]

- 8. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of clinical isolation of drug-resistant Klebsiella pneumoniae with overexpression of OqxB efflux pump as the decisive drug resistance factor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Escherichia coli Enoyl-Acyl Carrier Protein Reductase (FabI) Supports Efficient Operation of a Functional Reversal of the β-Oxidation Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Rapid Antimicrobial Susceptibility Test for Klebsiella pneumoniae Using a Broth Micro-Dilution Combined with MALDI TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel FabI Inhibitors Through Computational Screening

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents with new mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from its mammalian counterpart (FAS-I), has emerged as a promising source of targets for new antibiotics.[1][2][3] Within this pathway, the enoyl-acyl carrier protein reductase (FabI) is a particularly attractive target.[1][4][5] FabI catalyzes the final, rate-limiting step in the fatty acid elongation cycle, making its inhibition a critical blow to the integrity of the bacterial cell membrane.[1][4][6][7] This guide provides a comprehensive overview of the computational strategies and experimental validations employed in the discovery of novel FabI inhibitors.

The Role of FabI in Bacterial Fatty Acid Synthesis

The bacterial FAS-II system is a multi-enzyme pathway responsible for the synthesis of fatty acids, which are essential components of bacterial cell membranes.[1][6] The process involves a repeating four-step cycle of condensation, reduction, dehydration, and a final reduction. FabI is responsible for this last step, reducing the trans-2-enoyl-ACP substrate to acyl-ACP using NADH or NADPH as a cofactor.[7][8] Inhibition of FabI disrupts the entire fatty acid synthesis pathway, leading to bacterial cell death.[1]

Computational Screening for FabI Inhibitors

Computational, or in silico, screening has become an indispensable tool in modern drug discovery, offering a time- and cost-effective approach to identify promising lead compounds from vast chemical libraries.[][10] The general workflow for discovering novel FabI inhibitors involves several key stages, from target preparation to experimental validation of computational hits.

Data on Novel FabI Inhibitors

The following tables summarize quantitative data for representative FabI inhibitors discovered through computational screening methodologies.

Table 1: Biological Activity of Computationally Identified FabI Inhibitors

| Compound | Target Organism | FabI IC₅₀ (µM) | MIC (µg/mL) | Reference |

| MN02 | S. aureus | Low micromolar range | Not specified | [11] |

| RK10 | Broad-spectrum | Not specified | Broad-spectrum activity | [7][11] |

| Compound 1 | E. coli | 800 | 24% inhibition at 200 µM | [12] |

| Fabimycin | E. coli, K. pneumoniae, A. baumannii | Not specified | Impressive activity against >200 clinical isolates | [4][5] |

| AFN-1252 | Staphylococcus spp. | Not specified | MIC₉₀ ≤ 0.015 | [13] |

| Compound 4 | S. aureus | Potent (350-fold > lead) | Exquisite antistaphylococci activity | [14] |

Note: IC₅₀ (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Computational Data for Potential FabI Inhibitors

| Compound Series | Docking Software | Key Interacting Residues | Computational Approach | Reference |

| Diphenylmethane Derivatives | Not specified | Tyr156, NADPH cofactor | Similarity search, Molecular Docking, MD simulations, MM-GBSA | [7][11] |

| Benzoxazolinones | Glide HTVS, Glide SP | His298, His333 | Pharmacophore filtering, Molecular Docking | [12] |

| Triclosan Derivatives | Not specified | Ala95, Ile200, Phe203 | Chemical Similarity Models, Molecular Docking, MD simulations | [15] |

| α‐cadinol, spathulenol, etc. | Not specified | Not specified | Structure-based virtual screening | [11] |

Experimental Protocols

Structure-Based Virtual Screening Protocol

This protocol outlines a typical structure-based virtual screening process to identify potential FabI inhibitors.[16]

-

Target Preparation:

-

Obtain the 3D crystal structure of FabI (e.g., from S. aureus or E. coli) from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Identify the active site, often defined by the binding pocket of the NAD(P)H cofactor and the substrate.[11]

-

-

Ligand Library Preparation:

-

Acquire a large, diverse library of small molecules (e.g., ZINC database, NCI database).[11][16]

-

Convert the 2D structures to 3D and generate multiple conformations for each ligand.

-

Filter the library based on drug-like properties (e.g., Lipinski's rule of five) and remove compounds with reactive functional groups.[12]

-

-

Molecular Docking:

-

Utilize docking software (e.g., Glide, AutoDock, GOLD) to predict the binding poses and affinities of each ligand within the FabI active site.[][12]

-

Perform an initial high-throughput virtual screen (HTVS) to quickly filter the library, followed by a more accurate and computationally intensive docking protocol (e.g., Standard Precision or Extra Precision) on the top-ranking compounds.[12]

-

-

Post-Docking Analysis and Hit Selection:

-

Rank the compounds based on their docking scores, which estimate the binding affinity.

-

Visually inspect the binding poses of the top-ranked hits to ensure key interactions with active site residues (e.g., hydrogen bonds with Tyr156 and the NAD(P)H cofactor) are present.[11]

-

Apply further filters based on predicted ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties.[11]

-

Select a final set of diverse, high-ranking compounds for experimental validation.

-

In Vitro FabI Enzymatic Inhibition Assay

This spectrophotometric assay is used to determine the IC₅₀ values of hit compounds against the FabI enzyme.[2][14]

-

Materials:

-

Purified recombinant FabI enzyme.

-

Crotonoyl-ACP (substrate).

-

NADH or NADPH (cofactor).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.2).[2]

-

Test compounds dissolved in DMSO.

-

96-well microplate and a plate reader.

-

-

Procedure:

-

Prepare reaction mixtures in the microplate wells containing assay buffer, FabI enzyme, and varying concentrations of the test compound.

-

Incubate the mixture for a defined period (e.g., 10 minutes at 30°C) to allow for inhibitor binding.[2]

-

Initiate the enzymatic reaction by adding the substrate (crotonoyl-ACP) and cofactor (NADH).

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Antimicrobial Susceptibility Testing (MIC Determination)

This assay determines the whole-cell activity of the identified inhibitors.

-

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Test compounds.

-

96-well microplate.

-

-

Procedure (Broth Microdilution Method):

-

Prepare a serial two-fold dilution of the test compounds in the microplate wells containing CAMHB.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (no drug) and negative (no bacteria) growth controls.

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Logical Progression of Drug Discovery

The discovery of a novel FabI inhibitor follows a logical progression from computational prediction to experimental verification and eventual lead optimization. This iterative process ensures that resources are focused on the most promising candidates.

Conclusion

The inhibition of FabI remains a highly viable strategy for the development of new antibacterial agents, particularly against problematic pathogens like Staphylococcus aureus.[4][14] Computational screening methods have proven to be powerful tools in this endeavor, enabling the rapid identification and prioritization of novel chemical scaffolds for further development.[11][15] By integrating structure-based drug design, molecular dynamics, and cheminformatics with traditional experimental validation, researchers can significantly accelerate the pipeline for discovering the next generation of FabI-targeting antibiotics.[10][11][17] The iterative cycle of computational design and experimental testing is crucial for optimizing lead compounds, ultimately aiming to address the critical need for new treatments against resistant bacterial infections.

References

- 1. What are FabI inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs [mdpi.com]

- 4. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with Efficacy against Drug-Resistant Gram-Negative Infections. | Broad Institute [broadinstitute.org]

- 6. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Modelling Study and Antibacterial Evaluation of Diphenylmethane Derivatives as Potential FabI Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]

- 10. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Novel Bacterial Elongation Condensing Enzyme Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ligand‐ and Structure‐Based Approaches of Escherichia coli FabI Inhibition by Triclosan Derivatives: From Chemical Similarity to Protein Dynamics Influence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bioinformaticsreview.com [bioinformaticsreview.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Determining the IC50 of FabI Inhibitor 21272541: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of the FabI inhibitor, compound 21272541. FabI, or enoyl-acyl carrier protein reductase, is a crucial enzyme in bacterial fatty acid synthesis, making it a prime target for novel antibacterial agents.[1] Compound 21272541 has been identified as a potent inhibitor of the FabI protein and has shown significant activity against Gram-negative organisms.[2]

The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[3][4] It is a critical parameter in drug discovery for evaluating the potency of an inhibitor.[5] This protocol will detail a continuous-monitoring spectrophotometric assay to determine the IC50 of compound 21272541 against FabI.

Data Presentation

The results of an IC50 determination experiment are typically presented in a table summarizing the inhibitor concentrations used and the corresponding enzyme activity. From this data, a dose-response curve is generated to calculate the IC50 value.

Table 1: Representative Data for IC50 Determination of FabI Inhibitor 21272541

| Inhibitor Concentration (nM) | % Inhibition |

| 1 | 10.2 |

| 10 | 25.8 |

| 50 | 48.9 |

| 100 | 65.4 |

| 250 | 80.1 |

| 500 | 92.5 |

| 1000 | 98.7 |

Experimental Protocols

This section outlines the detailed methodology for determining the IC50 value of FabI inhibitor 21272541. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH by FabI.[1]

Materials and Reagents

-

Purified FabI enzyme (e.g., from Staphylococcus aureus or Escherichia coli)

-

FabI Inhibitor 21272541

-

Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5, containing 1 mM DTT and 10% glycerol)

-

DMSO (for dissolving the inhibitor)

-

96-well microtiter plates (UV-transparent)

-

Spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow Diagram

Caption: Experimental workflow for IC50 determination.

Detailed Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of FabI inhibitor 21272541 in DMSO.

-

Perform serial dilutions of the inhibitor stock solution to achieve a range of desired concentrations.

-

Prepare working solutions of FabI enzyme, substrate (Crotonoyl-CoA or Crotonoyl-ACP), and cofactor (NADH or NADPH) in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the serially diluted FabI inhibitor 21272541 to the respective wells. Include a control well with DMSO only (no inhibitor).

-

Add the FabI enzyme solution to all wells.

-

Gently mix and pre-incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a mixture of the substrate and cofactor to all wells.

-

Immediately place the plate in a spectrophotometer and begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set duration (e.g., 20 minutes).[1]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH/NADPH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = (1 - (Rate with inhibitor / Rate without inhibitor)) * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).

-

The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[4]

-

Signaling Pathway Diagram

The following diagram illustrates the role of FabI in the bacterial fatty acid synthesis pathway and its inhibition by compound 21272541.

Caption: Inhibition of the FabI enzyme in the FAS-II pathway.

References

- 1. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. IC50 - Wikipedia [en.wikipedia.org]

- 4. courses.edx.org [courses.edx.org]

- 5. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]